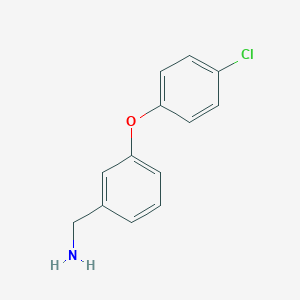

3-(4-Chlorophenoxy)benzylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

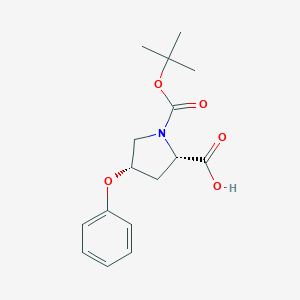

3-(4-Chlorophenoxy)benzylamine is a chemical compound that is structurally related to various other compounds studied for their potential applications in medicinal chemistry and materials science. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from the structural and functional similarities with the compounds that have been investigated.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from simple precursors to more complex structures. For instance, the synthesis of 1-benzyl-6-(4-chlorophenyl)-2-(4-R-phenyl)-4-(4-R-styryl)-2,3-dihydropyrazolo[3,4-b][1,4]diazepines involves the reaction of an amino-pyrazole with diarylidenketones, indicating a route that could potentially be adapted for the synthesis of this compound . Similarly, the synthesis of 4-Hydroxy-3-methoxy benzylamine hydrochloride from vanillin suggests a possible pathway for the synthesis of benzylamine derivatives .

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been studied using various spectroscopic and computational methods. X-ray crystallography, IR, NMR, and UV-Vis spectroscopy are commonly used to confirm the structures of synthesized compounds . Computational methods such as density functional theory (DFT) are employed to predict and compare the molecular geometry, vibrational frequencies, and chemical shifts .

Chemical Reactions Analysis

The chemical reactivity of related compounds can be inferred from studies on their interactions with other molecules. For example, the photocatalytic electron-transfer oxidation of benzylamine derivatives has been investigated, which could provide insights into the reactivity of this compound under similar conditions . Additionally, the dopaminergic activity of substituted benzazepines suggests potential bioactivity that could be explored for this compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to this compound have been extensively studied. These properties include solvation effects, band gap energies, reactive sites, and excited state properties . Theoretical calculations such as HOMO-LUMO analysis, NBO analysis, and molecular electrostatic potential (MEP) studies provide a deeper understanding of the electronic properties and stability of these molecules . Additionally, the potential for non-linear optical (NLO) properties and hyperpolarizability indicates the usefulness of these compounds in materials science .

Scientific Research Applications

Environmental Impact and Degradation

Chlorophenols, structurally related to 3-(4-Chlorophenoxy)benzylamine, have been extensively studied for their environmental impact, particularly in aquatic environments. These compounds exhibit moderate toxicity to both mammalian and aquatic life. The degradation of chlorophenols depends significantly on the presence of adapted microflora capable of biodegrading these compounds, although environmental conditions can alter their persistence, which can become moderate to high, especially for 3-chlorophenol derivatives. Bioaccumulation is generally expected to be low for these compounds, despite their strong organoleptic effects (K. Krijgsheld & A. D. Gen, 1986).

Precursor to Dioxins in Incineration Processes

Chlorophenols, including compounds structurally similar to this compound, are identified as significant precursors to dioxins in chemical and thermal processes, including Municipal Solid Waste Incineration (MSWI). The correlation between chlorophenol (CP) concentrations and the formation of polychlorinated dibenzo-p-dioxins/dibenzofurans (PCDD/Fs) highlights the role of CPs in dioxin emission profiles. The review of chlorophenols in MSWI processes underscores the importance of understanding CPs' role in forming environmentally persistent and toxic compounds (Yaqi Peng et al., 2016).

Antioxidant and Radical Scavenging Activities

Studies on chromones and derivatives, which share a phenolic structure with this compound, have shown significant antioxidant activities. These compounds neutralize active oxygen and interrupt free radical processes, delaying or inhibiting cell impairment leading to various diseases. The radical scavenging activity of chromones is largely attributed to specific structural features such as the double bond, a carbonyl group, and specific hydroxyl group arrangements. This suggests that this compound and its derivatives could have potential applications in preventing oxidative stress-related conditions (Preeti Yadav et al., 2014).

Potential Antimicrobial and Anti-inflammatory Agents

Benzofused thiazole derivatives, related to the structural framework of this compound, have been explored for their pharmacological potentials, including antioxidant and anti-inflammatory activities. The synthesis and evaluation of these derivatives have shown distinct anti-inflammatory activity compared to standard references. Furthermore, these compounds have demonstrated potential antioxidant activity against various reactive species, suggesting the versatility of the benzofused thiazole scaffold in developing new therapeutic agents with anti-inflammatory and antioxidant capabilities (Dattatraya G. Raut et al., 2020).

Mechanism of Action

Target of Action

It is known that the compound acts in the central nervous system (cns) rather than directly on skeletal muscle .

Mode of Action

It is known to block nerve impulses or pain sensations that are sent to the brain .

Biochemical Pathways

A related compound, chlorphenesin, has been shown to act in the central nervous system (cns) rather than directly on skeletal muscle .

Pharmacokinetics

It is metabolized in the liver, with 85% of a dose excreted within 24 hours as the glucuronide metabolite . The half-life of Chlorphenesin is between 2.3-5 hours .

Result of Action

It is known that the compound acts in the central nervous system (cns) rather than directly on skeletal muscle . This suggests that it may have a role in modulating nerve impulses or pain sensations.

Action Environment

It is known that the compound acts in the central nervous system (cns), suggesting that its action may be influenced by factors such as the physiological state of the cns and the presence of other compounds in the system .

Safety and Hazards

Future Directions

properties

IUPAC Name |

[3-(4-chlorophenoxy)phenyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO/c14-11-4-6-12(7-5-11)16-13-3-1-2-10(8-13)9-15/h1-8H,9,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OARRDZAFQFAGKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)Cl)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20397469 |

Source

|

| Record name | 3-(4-CHLOROPHENOXY)BENZYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

154108-30-2 |

Source

|

| Record name | 3-(4-CHLOROPHENOXY)BENZYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-[(E)-methoxyiminomethyl]-5,6-dihydro-2H-pyridin-1-yl] N-[(1R)-1-phe nylethyl]carbamate](/img/structure/B114123.png)

![Cyclopropanecarboxylic acid, 1-[[(acetylamino)carbonyl]amino]-, methyl ester (9CI)](/img/structure/B114125.png)

![Acetyl 4-[6-(4-acetyloxycarbonylphenoxy)hexoxy]benzoate](/img/structure/B114135.png)

![2,6-diamino-N-[[(2S)-1-tridecanoylpiperidin-2-yl]methyl]hexanamide;hydrate;dihydrochloride](/img/structure/B114138.png)

![3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B114144.png)

![2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic Acid](/img/structure/B114147.png)

![Dimethyl 4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]heptanedioate](/img/structure/B114148.png)

![N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide](/img/structure/B114151.png)